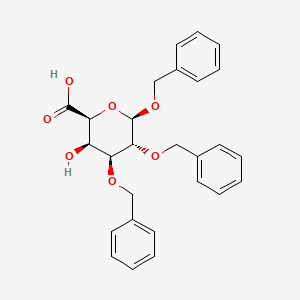
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is a complex organic compound with the molecular formula C27H28O7 It is a derivative of galactopyranosiduronic acid, where the hydroxyl groups at positions 2 and 3 are substituted with benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid typically involves the protection of the hydroxyl groups of galactopyranosiduronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the parent galactopyranosiduronic acid.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Galactopyranosiduronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound may also act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2,3-Di-O-benzyl-beta-D-galactopyranoside: Similar structure but lacks the uronic acid moiety.
Benzyl beta-D-galactopyranoside: Contains only one benzyl group.
Benzyl 2-O-benzyl-beta-D-galactopyranosiduronic acid: Similar but with fewer benzyl substitutions.
Uniqueness
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as a research tool in various scientific disciplines .
Eigenschaften
CAS-Nummer |
17120-54-6 |
|---|---|
Molekularformel |
C27H28O7 |
Molekulargewicht |
464.514 |
IUPAC-Name |
(2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H28O7/c28-22-23(31-16-19-10-4-1-5-11-19)25(32-17-20-12-6-2-7-13-20)27(34-24(22)26(29)30)33-18-21-14-8-3-9-15-21/h1-15,22-25,27-28H,16-18H2,(H,29,30)/t22-,23+,24+,25-,27-/m1/s1 |
InChI-Schlüssel |
GPASAQPCUVNIGM-SRFJDDQZSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O)O |
Synonyme |
Benzyl 2-O,3-O-dibenzyl-β-D-galactopyranosiduronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















